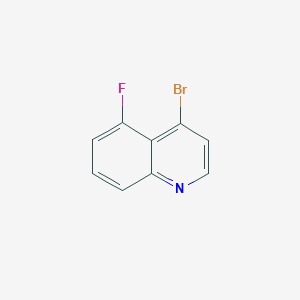

4-Bromo-5-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-fluoroquinoline is a quinoline derivative with the molecular formula C9H5BrFN . It is a white to yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives like this compound can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other methods include the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It has a bromine atom at the 4th position and a fluorine atom at the 5th position .Chemical Reactions Analysis

Fluorinated quinolines like this compound can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 226.05 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

4-Bromo-5-fluoroquinoline serves as a precursor in the synthesis of complex quinoline derivatives. For instance, Ondi et al. (2005) demonstrated that mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and subsequently into 2-bromo-3-fluoroquinoline-4-carboxylic acids via deprotonation and carboxylation. These sequences allow for the introduction of functional groups at specific positions on the quinoline nucleus, showcasing the versatility of halogenated quinolines in synthetic chemistry Ondi, Volle, & Schlosser, 2005.

Antimicrobial Activity

Halogenated quinolines, including derivatives of this compound, have been explored for their antimicrobial properties. Abdel-Wadood et al. (2014) synthesized thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives and found them to possess significant antibacterial activity against a range of pathogenic bacterial strains. This research highlights the potential of halogenated quinolines in the development of new antibacterial agents Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014.

Anticancer Activity

The modification of this compound into complex molecular structures has led to the discovery of compounds with potent anticancer activity. Mphahlele et al. (2017) described the synthesis and evaluation of 5-styryltetrazolo[1,5-c]quinazolines with significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells, indicating the role of halogenated quinolines as scaffolds in cancer drug development Mphahlele, Gildenhuys, & Parbhoo, 2017.

Antibacterial and Toxicity Studies

Research on this compound derivatives has also contributed to the development of new quinolone-based antibacterial agents. Hayashi et al. (2002) synthesized 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids with excellent Gram-positive and significant Gram-negative activity, along with studies on their toxicity and in vivo efficacy, underscoring the potential of bromo-fluoroquinoline derivatives in antibacterial drug development Hayashi, Takahata, Kawamura, & Todo, 2002.

Wirkmechanismus

Target of Action

It is known that quinolines, the family to which 4-bromo-5-fluoroquinoline belongs, are widespread in nature and have been used traditionally in various drugs due to their inhibitory effects on various enzymes .

Mode of Action

Quinolines, in general, are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Quinolines are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Bromo-5-fluoroquinoline are not fully understood. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the presence of halogen atoms, such as bromine and fluorine, which can form halogen bonds and enhance the binding affinity of the compound .

Cellular Effects

Quinoline derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of quinoline derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of quinoline derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .

Eigenschaften

IUPAC Name |

4-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZWZZICFWTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)